molecular formula C17H19FO3 B4930116 1-[4-(4-fluorophenoxy)butoxy]-2-methoxybenzene

1-[4-(4-fluorophenoxy)butoxy]-2-methoxybenzene

Cat. No.: B4930116
M. Wt: 290.33 g/mol
InChI Key: KUPDHXBKTLZDJX-UHFFFAOYSA-N
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Description

1-[4-(4-fluorophenoxy)butoxy]-2-methoxybenzene, also known as F-Phenibut, is a synthetic compound that is structurally related to the neurotransmitter gamma-aminobutyric acid (GABA). It was first synthesized in the 1960s by Soviet scientists and has since been used as a nootropic and anxiolytic agent.

Mechanism of Action

1-[4-(4-fluorophenoxy)butoxy]-2-methoxybenzene acts on GABA receptors in the brain, specifically the GABAB receptor. It enhances the binding of GABA to the receptor, resulting in increased inhibitory neurotransmission. This leads to a decrease in neuronal excitability and a reduction in anxiety and stress.
Biochemical and Physiological Effects
This compound has been shown to increase the levels of dopamine and serotonin in the brain. It also increases the production of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons. This compound has been shown to improve memory and learning, reduce anxiety and stress, and enhance mood.

Advantages and Limitations for Lab Experiments

1-[4-(4-fluorophenoxy)butoxy]-2-methoxybenzene has several advantages for lab experiments. It is easy to synthesize and has a high purity. It has also been shown to be safe and well-tolerated in humans. However, this compound has some limitations. It has a long half-life, which can make it difficult to study its effects over a short period of time. It also has a narrow therapeutic window, which means that the dosage must be carefully controlled to avoid adverse effects.

Future Directions

There are several future directions for the study of 1-[4-(4-fluorophenoxy)butoxy]-2-methoxybenzene. One area of research is the potential use of this compound as a treatment for anxiety disorders and depression. Another area of research is the development of new synthetic compounds that are structurally similar to this compound but have improved pharmacokinetic properties. Additionally, the mechanisms of action of this compound and its effects on neurotransmitters and neuronal function need to be further elucidated.

Synthesis Methods

The synthesis of 1-[4-(4-fluorophenoxy)butoxy]-2-methoxybenzene involves the reaction of 4-fluorophenol with 1-bromo-4-(4-methoxyphenoxy)butane in the presence of potassium carbonate and copper powder. The resulting product is then treated with methoxybenzene to yield this compound. This method has been optimized to produce high yields of this compound with high purity.

Scientific Research Applications

1-[4-(4-fluorophenoxy)butoxy]-2-methoxybenzene has been studied for its anxiolytic and nootropic effects. It has been shown to improve cognitive function, reduce anxiety and stress, and enhance mood. This compound has also been studied for its potential as a treatment for alcohol withdrawal syndrome and social anxiety disorder.

Properties

IUPAC Name

1-fluoro-4-[4-(2-methoxyphenoxy)butoxy]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FO3/c1-19-16-6-2-3-7-17(16)21-13-5-4-12-20-15-10-8-14(18)9-11-15/h2-3,6-11H,4-5,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUPDHXBKTLZDJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCCCCOC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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